Argiotoxin 636
Overview
Description
Argiotoxin 636 (ArgTX-636, argiopine) is an acypolyamine isolated from the venom of orb-weaver spiders Argiope lobata and Argiope aurantia . It acts as a very potent antagonist of NMDAR signaling, blocking the receptor ion channel at low concentrations .
Synthesis Analysis
The synthesis of Argiotoxin 636 is typically achieved through solid-phase peptide synthesis. This process involves the assembly of the peptide, using sequential coupling of amino acid derivatives to a solid support, followed by cleavage from the support and purification of the peptide by high-pressure liquid chromatography.Molecular Structure Analysis
Argiotoxin 636 has a molecular formula of C29H52N10O6 . It is a low-molecular-weight neurotoxin which has highly functional polar groups: free phenolic OH and amine and guanidine residues . It also possesses arginine (free NH2) connected to a -NH (CH)3 NH (C ) 3NH (CH) 5-NH- one through a peptide bond polyamine .Chemical Reactions Analysis
Argiotoxin 636 has a very selective affinity for the GluN1/2A and GluN1/2B structural subtypes . This makes ArgTX-636 a valuable and precise molecular tool for the neuropharmacological study of NMDAR structure and function both in animal and in vitro models .Physical And Chemical Properties Analysis
Argiotoxin 636 has a molecular weight of 636.78658 g/mol . It is soluble in water, saline, methanol, and ethanol . Its IUPAC name is: (2S) - N- { 5 - [ 3 - ( 3 - [ [ (2S)-2-amino-5- (diaminomethylideneamino) pentanoyl ] amino ] propylamino ) propylamino ] pentyl } -2- { [ 2 - (2,4-dihydroxyphenyl) acetyl ] amino } butanediamide .Scientific Research Applications
Tool for Identifying Glutamate Receptors : Argiotoxin 636 is used to identify subtypes of glutamate receptors and study their functions in scientific research (Magazanik, 1996).
Lead Compounds for Ion Channel Probing : It provides lead compounds for probing the ion channel region of ionotropic glutamate receptors (Poulsen et al., 2013).
Non-Competitive Glutamate Receptor Antagonist : Argiotoxin-636 serves as a non-competitive antagonist for glutamate receptors, useful in studying their biological activities (Choi, Nakanishi, & Usherwood, 1993).
Development of Fluorescent iGlu Receptor Ligands : It's used as a template for developing fluorescent ligands for dynamic studies and imaging in hippocampal neurons (Nørager et al., 2013).
Analyzing AMPA Receptor Subunits : It assists in analyzing the subunit composition of AMPA receptors in native membranes (Herlitze et al., 1993).
Imaging Studies of Native iGlu Receptors : ArgTX-636 analogs with fluorescent moieties can enable imaging studies of native iGlu receptors and serve as potential FRET donor or acceptor ligands (Jensen et al., 2013).
Melanogenesis Inhibition : ArgTX-636 inhibits melanogenesis and could potentially be used for cosmetic and/or pharmaceutical use to reduce dermatoses in black and mixed skins (Verdoni et al., 2016).
Inhibitory Actions on Sensory Neurones : It reduces the excitability of cultured sensory neurones from neonatal rats, inhibiting voltage-activated K+ and Na+ currents (Scott et al., 1998).
Therapeutic Potential for Brain Diseases : ArgTX-636 has potential in treating brain diseases and as a pharmacological tool for studying the neurobiological role of NMDARs (Poulsen et al., 2015).
Cardiovascular Disorder Treatment : Its analogs have potential applications in drug development for treating cardiovascular disorders (Moe et al., 2004).
Future Directions
Argiotoxin 636 has a huge potential to be used in neurochemical studies to develop novel drugs of neurotherapeutic applications . It can be clinically applicable in a wide spectrum of neuropsychiatric disorders, including epilepsy, neurotrauma, and ischemic injuries . These novel medications can potentially be helpful in the future treatment of stroke and several neurodegenerative diseases .
properties
IUPAC Name |
(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNICLJXPYLDAH-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909308 | |
Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Argiotoxin 636 | |
CAS RN |
105029-41-2, 108687-79-2 | |
Record name | (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105029-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Argiopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argiotoxin-636 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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